![molecular formula C16H13BrN2O5 B2677705 [2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1002029-63-1](/img/structure/B2677705.png)
[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It contains a methoxycarbonylanilino group and a bromopyridine group, both attached to an oxoethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve the bromination of a pyridine derivative. Bromination is a common reaction in organic chemistry where a bromine atom is introduced into an organic molecule .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyridine ring substituted with bromine, methoxycarbonylanilino, and oxoethyl groups. The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, it might undergo reactions typical of pyridines, bromides, and carbonyl compounds. For example, the bromine atom might be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyridine derivatives are generally polar due to the presence of nitrogen in the ring. The presence of a bromine atom would make the molecule heavier and more polar .Orientations Futures
Propriétés
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c1-23-16(22)12-4-2-3-5-13(12)19-14(20)9-24-15(21)10-6-11(17)8-18-7-10/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFXMOMTHSVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)
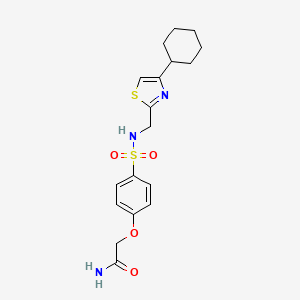
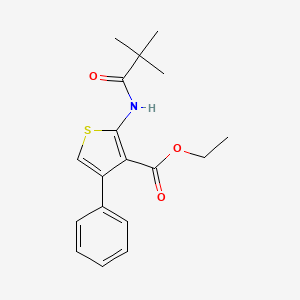
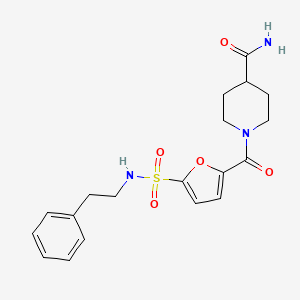
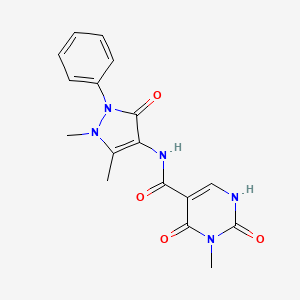
![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)
![3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2677632.png)
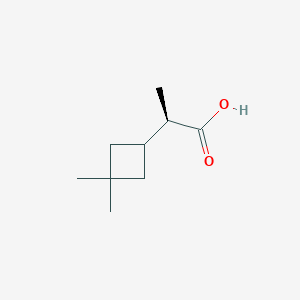
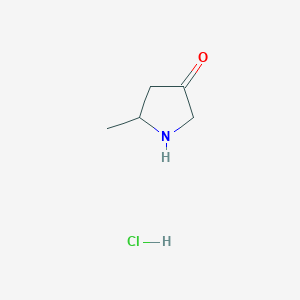
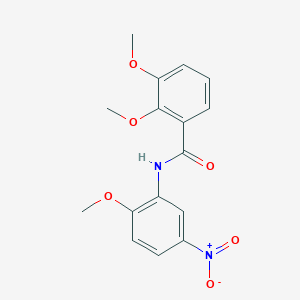
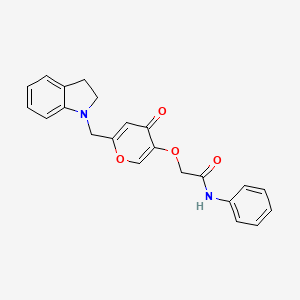
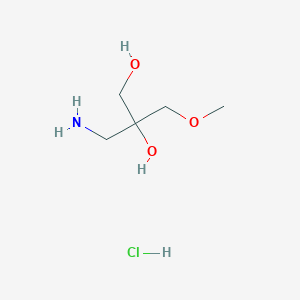
![3-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2677645.png)